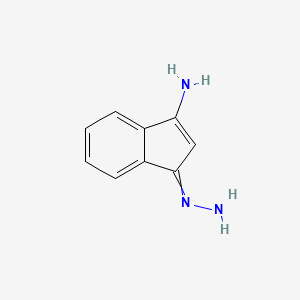
1-Hydrazinylidene-1H-inden-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydrazinylidene-1H-inden-3-amine is a heterocyclic compound that features an indene core structure with hydrazine and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydrazinylidene-1H-inden-3-amine can be synthesized through several methods. One common approach involves the reaction of indene derivatives with hydrazine under controlled conditions. For instance, the reaction of 1H-indene-1,3(2H)-dione with hydrazine hydrate in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydrazinylidene-1H-inden-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The amine and hydrazine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the indene core.
Reduction: Hydrazine-substituted indene derivatives.
Substitution: Various substituted indene compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Hydrazinylidene-1H-inden-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-Hydrazinylidene-1H-inden-3-amine involves its interaction with specific molecular targets. The hydrazine and amine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to inhibit enzymes and interact with DNA makes it a promising candidate for drug development .
Vergleich Mit ähnlichen Verbindungen
1-Imino-2-phenyl-1H-inden-3-amine: Shares a similar indene core structure but with different functional groups.
1H-indazole-3-amine: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness: 1-Hydrazinylidene-1H-inden-3-amine is unique due to its specific combination of hydrazine and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
66510-70-1 |
|---|---|
Molekularformel |
C9H9N3 |
Molekulargewicht |
159.19 g/mol |
IUPAC-Name |
3-hydrazinylideneinden-1-amine |
InChI |
InChI=1S/C9H9N3/c10-8-5-9(12-11)7-4-2-1-3-6(7)8/h1-5H,10-11H2 |
InChI-Schlüssel |
UHJLAUPAEFIXNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC2=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


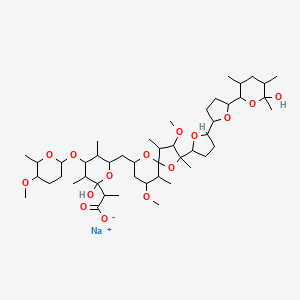
![3,6-Bis[4-(octyloxy)phenyl]-1,2,4,5-tetrazine](/img/structure/B14462423.png)

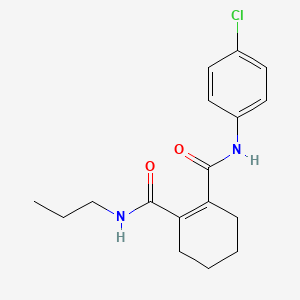


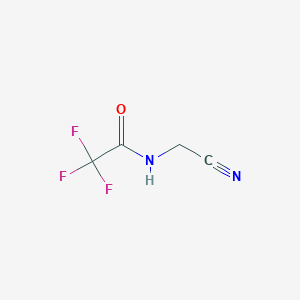
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
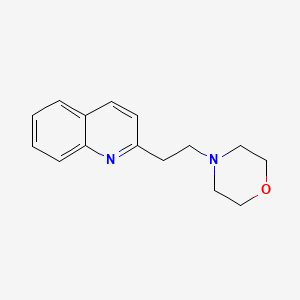

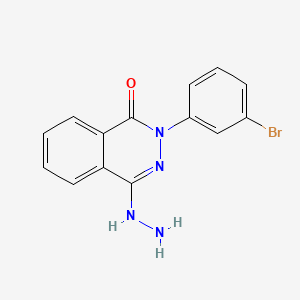
![10-[3-(Piperazin-1-YL)propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-OL](/img/structure/B14462486.png)
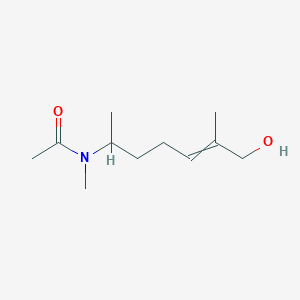
![1,1'-Sulfinylbis[3,5-dibromo-4-(3,3-dibromopropoxy)benzene]](/img/structure/B14462509.png)
